Cas no 648906-19-8 (Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)-)
5-Bromo-1,3-dimethyl-2-(methylthio)benzene is a brominated aromatic compound featuring a methylthio substituent, offering utility as an intermediate in organic synthesis. Its distinct substitution pattern—bromo, methyl, and methylthio groups—enhances reactivity for selective functionalization, making it valuable in pharmaceutical and agrochemical applications. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Heck), while the methylthio group can serve as a directing or protecting group. The compound's stability under standard conditions ensures ease of handling and storage. Its structural features enable precise modifications, supporting the development of complex molecules in medicinal chemistry and materials science. Purity and consistency are critical for reproducible results in research and industrial processes.
648906-19-8 structure
Product Name:Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)-
CAS No:648906-19-8
MF:C9H11BrS
MW:231.152640581131
CID:412804
PubChem ID:68519501
Update Time:2025-11-02
Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)-
- 5-bromo-1,3-dimethyl-2-methylsulfanylbenzene
- SCHEMBL3121456
- 648906-19-8
- CS-0193211
- GDXLVKRPLAVSAO-UHFFFAOYSA-N
- DTXSID20738510
- 5-Bromo-1,3-dimethyl-2-(methylsulfanyl)benzene
- (4-bromo-2,6-dimethylphenyl)(methyl)sulfane
- 5-bromo-1,3-dimethyl-2-methylsulfanyl-benzene
-
- Inchi: 1S/C9H11BrS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3
- InChI Key: GDXLVKRPLAVSAO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C(=C(C)C=1)SC
Computed Properties
- Exact Mass: 229.97653
- Monoisotopic Mass: 229.97648g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- PSA: 0
Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JB4O-1g |
Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)- |
648906-19-8 | 95% | 1g |
$254.00 | 2025-02-17 | |
| Aaron | AR01JB4O-5g |
Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)- |
648906-19-8 | 95% | 5g |
$761.00 | 2025-02-17 |
Benzene, 5-bromo-1,3-dimethyl-2-(methylthio)- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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